2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of fluorescent probes and other materials with unique optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different biological and chemical properties .
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 2-Bromo-5-chloropyrimidine
Uniqueness
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for the development of novel bioactive molecules .
Properties
IUPAC Name |
2-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-6-9-5(8)1-2-11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCDGBTIIPQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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